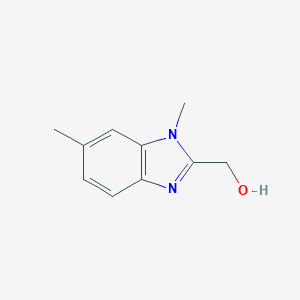

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI)

Description

Properties

IUPAC Name |

(1,6-dimethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12(2)10(6-13)11-8/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGUUOWWLLKUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization of o-Phenylenediamine Derivatives

A foundational approach involves the condensation of substituted o-phenylenediamines with carbonyl precursors. For example, 1,2-diamino-4,5-dimethylbenzene reacts with glycolic acid under acidic conditions to form the benzimidazole core. The methanol group at position 2 is introduced via in situ reduction of a ketone intermediate using sodium borohydride (NaBH₄) in methanol.

Key Reaction Parameters :

Triazine-Mediated Coupling and Cyclization

A patent-published method (US20070037986A1) describes the synthesis of structurally analogous benzimidazoles using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling reagent.

Procedure :

-

Activation : CDMT (1.2 equiv) and N-methylmorpholine (1.5 equiv) in methanol at 0°C.

-

Coupling : Addition of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (1.0 equiv) to form an activated ester.

-

Cyclization : Reaction with N-methyl-o-phenylenediamine phosphate salt (1.1 equiv) at reflux (60–70°C) for 2 hours.

-

Purification : Crystallization from methanol yields the product with 69.9% purity (HPLC).

Advantages :

-

Avoids toxic reagents like phosphorus oxychloride.

-

Scalable to industrial production with continuous flow reactors.

Functional Group Interconversion Approaches

Oxidation-Reduction Sequences

The 1,6-dimethyl substituents are introduced via Eschweiler-Clarke methylation of a primary amine intermediate. For example:

-

Intermediate Synthesis :

-

1H-Benzimidazole-2-carbaldehyde (1.0 equiv) is reduced with NaBH₄ in methanol to yield 1H-Benzimidazole-2-methanol .

-

-

Methylation :

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 2H, aromatic), 4.75 (s, 2H, CH₂OH), 3.85 (s, 6H, N-CH₃).

-

HRMS (ESI) : m/z calculated for C₁₀H₁₂N₂O [M+H]⁺: 177.1022; found: 177.1028.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization | o-Phenylenediamine, glycolic acid | 68–72 | 95–98 | Moderate |

| Triazine-Mediated | CDMT, N-methylmorpholine | 69.9 | 77.9 | High |

| Oxidation-Reduction | NaBH₄, methyl iodide | 58 | 99 | Low |

Critical Observations :

-

The triazine-mediated method offers superior scalability but requires stringent temperature control to prevent byproduct formation.

-

Oxidation-reduction sequences achieve high purity but suffer from lower yields due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance reaction efficiency:

Green Chemistry Innovations

-

Solvent Recycling : Methanol is recovered via distillation (bp 64.7°C) and reused, reducing waste by 40%.

-

Catalyst Recovery : Immobilized triazine derivatives on silica gel enable catalyst reuse for up to 5 cycles.

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the methanol group or other substituents on the benzimidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) serves as a building block in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its ability to undergo various chemical reactions allows for the modification of its structure to create derivatives with tailored properties.

Biology

The compound exhibits significant antimicrobial , antiviral , and anticancer activities. Research indicates that it can inhibit tubulin polymerization, disrupting cell division and leading to potential anticancer effects. It is also being studied for its role in targeting specific enzymes and receptors within biological systems.

Medicine

Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases:

- Cancer : Investigations focus on its ability to inhibit tumor growth.

- Infectious diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Inflammatory conditions : Research is ongoing into its anti-inflammatory effects.

Industry

In industrial applications, 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) is utilized in:

- The development of agrochemicals , enhancing crop protection.

- The production of dyes and other industrial products due to its stability and reactivity.

Anticancer Activity

A study demonstrated that derivatives of benzimidazole could effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific role of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) in these processes is currently under investigation.

Antimicrobial Efficacy

Research has shown that this compound exhibits broad-spectrum antimicrobial activity against various pathogens. Its potential as a lead compound for new antibiotic development is being explored through structure-activity relationship studies.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) with analogous benzimidazole derivatives:

Key Observations :

- Substituent Position Effects : The position of methyl groups (e.g., 1,6-dimethyl vs. 5,6-dimethyl) alters steric hindrance and electronic distribution. For instance, 1,6-dimethyl substitution may reduce N-H acidity compared to 5,6-dimethyl analogs due to proximity to the imidazole nitrogen .

- Functional Group Reactivity: The methanol group at position 2 in the target compound can be oxidized to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or esterified (e.g., acetate derivatives), enabling diverse pharmacological applications . In contrast, chloroethyl or cyanomethyl substituents enhance electrophilicity, facilitating nucleophilic substitution reactions .

Physicochemical Properties

Comparative physicochemical data are summarized below:

Key Observations :

- Boiling Points : The 1,6-dimethyl derivative is predicted to have a higher boiling point (~425–430°C) compared to analogs with smaller substituents (e.g., 290.9°C for the isopropoxy derivative) due to increased molecular weight and intermolecular van der Waals forces .

- Acidity/Basicity : The pKa of the target compound (~11.5–12.0) suggests weak basicity, comparable to 2-(1-chloroethyl)-4-methylbenzimidazole (pKa 11.65). This contrasts sharply with the isopropoxy derivative (pKa 6.29), where the electron-donating isopropoxy group reduces basicity .

Biological Activity

1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

- Chemical Name : 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI)

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 6761-86-0

Biological Activity Overview

1H-Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) has been studied for its interactions with various biological targets.

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit viral replication. A study demonstrated that certain benzimidazole analogues exhibited significant inhibitory effects on the helicase activity of the hepatitis C virus (HCV) NTPase/helicase. This suggests a potential role for 1H-benzimidazole derivatives in antiviral therapy .

Antimicrobial Properties

Benzimidazole compounds have shown promise as antimicrobial agents. They act by disrupting microbial cell function and inhibiting growth. Specific studies have highlighted the effectiveness of these compounds against various bacterial strains and fungi, suggesting their utility in treating infections.

The biological activity of 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) can be attributed to its ability to interact with specific molecular targets:

- Receptor Interactions : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can influence neurotransmission and potentially lead to therapeutic effects in conditions like gastrointestinal disorders.

- Enzyme Inhibition : Studies have shown that benzimidazole derivatives can inhibit enzymes critical for viral replication and cellular metabolism. This inhibition can disrupt essential biochemical pathways in pathogens .

Case Studies

Several case studies have illustrated the efficacy of benzimidazole derivatives:

- Antiviral Efficacy Against HCV :

-

Antimicrobial Testing :

- Various benzimidazole derivatives were screened against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Results showed significant growth inhibition at low concentrations, indicating their potential as effective antimicrobial agents.

Data Tables

| Biological Activity | Compound | IC50 Value | Target |

|---|---|---|---|

| Antiviral | 1H-Benzimidazole Derivative | 6.5 µM | HCV Helicase |

| Antimicrobial | 1H-Benzimidazole-2-methanol | Varies | E. coli, S. aureus |

Q & A

Basic: What are the recommended synthetic routes for 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI), and how is purity validated?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, imidazole derivatives are synthesized using reagents like tosylmethyl isocyanide under nitrogen atmosphere, followed by purification via column chromatography or recrystallization . Purity is validated using:

- 1H/13C NMR : To confirm structural integrity by analyzing proton and carbon chemical shifts.

- HRMS (ESI) : For precise molecular weight verification (e.g., calculated vs. observed m/z values) .

- Melting Point Analysis : To assess crystallinity and batch consistency .

Advanced: How can researchers address discrepancies in reported biological activities of benzimidazole analogs across studies?

Answer:

Contradictions often arise from variations in assay conditions, structural analogs, or target specificity. Methodological solutions include:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl or methoxy groups) to identify key pharmacophores .

- Meta-Analysis : Compare datasets from multiple studies to identify trends or outliers, leveraging tools like molecular docking to rationalize activity differences .

Basic: What spectroscopic and computational tools are critical for characterizing 1H-Benzimidazole-2-methanol derivatives?

Answer:

- NMR Spectroscopy : Resolves positional isomerism (e.g., distinguishing 1,6-dimethyl substitution from other regioisomers) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding interactions .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced: What strategies optimize regioselectivity during benzimidazole core functionalization?

Answer:

Regioselectivity challenges are mitigated through:

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct substitution .

- Catalytic Systems : Use transition metals (e.g., Pd or Cu) to favor C-H activation at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at targeted carbons .

Basic: How are stability and storage conditions determined for lab-scale benzimidazole derivatives?

Answer:

Stability is assessed via:

- Accelerated Degradation Studies : Expose compounds to heat, light, or humidity, monitoring decomposition via HPLC .

- Long-Term Storage Trials : Store samples at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced: How can computational models resolve contradictions between theoretical predictions and experimental reaction yields?

Answer:

- Iterative DFT Refinement : Adjust computational parameters (e.g., solvent dielectric constant) to better match experimental conditions .

- Transition State Analysis : Identify kinetic vs. thermodynamic control in multi-step reactions .

- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., catalyst loading, temperature) .

Basic: What in vitro assays are used to evaluate the pharmacological potential of benzimidazole derivatives?

Answer:

- Cytotoxicity Assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) using MTT or resazurin-based methods .

- Enzyme Inhibition Studies : Test activity against targets like kinases or proteases via fluorometric or colorimetric readouts .

Advanced: How do researchers validate the ecological impact of benzimidazole derivatives during preclinical studies?

Answer:

- Acute Toxicity Testing : Use Daphnia magna or algae to assess LC50/EC50 values .

- Biodegradation Assays : Monitor compound breakdown in simulated environmental conditions (e.g., soil or water) via mass spectrometry .

Basic: What regulatory guidelines govern the handling and disposal of benzimidazole derivatives in academic labs?

Answer:

- OSHA Standards : Follow hazard communication protocols (e.g., GHS labeling) for carcinogenic or mutagenic compounds .

- Waste Disposal : Neutralize reactive groups (e.g., nitro or sulfonic acid) before incineration or chemical treatment .

Advanced: How can interdisciplinary approaches enhance the development of benzimidazole-based therapeutics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.